Sulfaclomide

Vue d'ensemble

Description

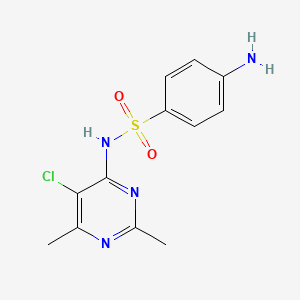

Sulfaclomide est un composé sulfonamide de formule moléculaire C₁₂H₁₃ClN₄O₂S. Il est connu pour ses propriétés antibactériennes et est utilisé dans diverses applications médicales et industrielles. This compound appartient à la classe des sulfonamides, qui sont des agents antimicrobiens synthétiques contenant le groupe sulfonamide lié à une amine aromatique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Sulfaclomide peut être synthétisé par réaction de chlorures de sulfonyle avec des amines. Une méthode courante implique l'utilisation de chlorures de sulfonyle dérivés de thiols par chloruration oxydative. La réaction utilise généralement des réactifs tels que le peroxyde d'hydrogène et le chlorure de thionyle, suivis de l'ajout d'une amine pour former la sulfonamide .

Méthodes de Production Industrielle : La production industrielle de this compound implique souvent une synthèse à grande échelle utilisant des méthodes similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de Réactions : Sulfaclomide subit diverses réactions chimiques, notamment :

Oxydation : Conversion de dérivés de thiols en chlorures de sulfonyle.

Substitution : Réaction avec des amines pour former des sulfonamides.

Réduction : Réduction de groupes nitro en amines.

Réactifs et Conditions Communes :

Oxydation : Peroxyde d'hydrogène, chlorure de thionyle.

Substitution : Amines, souvent dans des conditions douces avec des catalyseurs tels que la triéthylamine.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Principaux Produits : Le principal produit de ces réactions est le this compound lui-même, ainsi que divers intermédiaires tels que les chlorures de sulfonyle et les amines .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme bloc de construction pour des molécules plus complexes.

Biologie : Étudié pour ses propriétés antibactériennes et ses effets sur la croissance bactérienne.

Médecine : Utilisé dans le traitement des infections bactériennes en raison de sa capacité à inhiber l'activité enzymatique bactérienne.

Industrie : Employé dans la production d'herbicides et de pesticides, ainsi que dans le développement de nouveaux produits pharmaceutiques

5. Mécanisme d'Action

This compound exerce ses effets antibactériens en inhibant l'enzyme dihydroptéroate synthétase. Cette enzyme est cruciale pour la synthèse de l'acide folique dans les bactéries. En inhibant de manière compétitive cette enzyme, le this compound empêche les bactéries de synthétiser l'acide folique, qui est essentiel à leur croissance et à leur réplication .

Composés Similaires :

Sulfacetamide : Un autre sulfonamide ayant des propriétés antibactériennes similaires, utilisé dans le traitement des infections oculaires.

Sulfadoxine : Utilisé en association avec la pyriméthamine pour le traitement du paludisme.

Sulfanilamide : L'un des premiers sulfonamides, utilisé pour traiter les infections bactériennes.

Unicité : this compound est unique en raison de sa structure moléculaire spécifique, qui offre un spectre distinct d'activité antibactérienne. Sa capacité à inhiber la dihydroptéroate synthétase le rend particulièrement efficace contre certaines souches bactériennes qui peuvent être résistantes à d'autres sulfonamides .

Applications De Recherche Scientifique

Sulfaclomide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its antibacterial properties and its effects on bacterial growth.

Medicine: Utilized in the treatment of bacterial infections due to its ability to inhibit bacterial enzyme activity.

Industry: Employed in the production of herbicides and pesticides, as well as in the development of new pharmaceuticals

Mécanisme D'action

Sulfaclomide exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparaison Avec Des Composés Similaires

Sulfacetamide: Another sulfonamide with similar antibacterial properties, used in the treatment of ocular infections.

Sulfadoxine: Used in combination with pyrimethamine for the treatment of malaria.

Sulfanilamide: One of the earliest sulfonamides, used to treat bacterial infections.

Uniqueness: Sulfaclomide is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit dihydropteroate synthetase makes it particularly effective against certain bacterial strains that may be resistant to other sulfonamides .

Activité Biologique

Sulfaclomide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

This compound, like other sulfonamides, functions primarily by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition. The structural characteristics of this compound contribute to its binding affinity and activity against various microbial strains.

Antimicrobial Activity

1. Efficacy Against Bacteria

This compound exhibits significant antimicrobial properties against a range of bacteria. In comparative studies, it has been shown to have a minimum inhibitory concentration (MIC) that varies depending on the bacterial strain:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.014 |

| Escherichia coli | 0.039 |

| Enterococcus faecalis | 0.234 |

These results indicate that this compound is particularly effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

2. Biofilm Formation Inhibition

This compound has also demonstrated the ability to inhibit biofilm formation in various bacterial species. For instance, studies have reported that this compound significantly reduces biofilm biomass at concentrations as low as 0.029 mg/mL against Staphylococcus aureus . This property is crucial for treating chronic infections where biofilms often protect bacteria from antibiotic treatment.

Antitumor Activity

Recent studies have begun to explore the antitumor potential of this compound. It has shown promising results in vitro against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT-29 (Colorectal) | 5 |

| LN229 (Glioblastoma) | 1.6 |

These findings suggest that this compound may induce significant cytotoxic effects on cancer cells, leading to decreased viability . The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Properties

A study published in 2021 investigated the antimicrobial properties of this compound in combination with ruthenium complexes. The results indicated that this compound's efficacy was enhanced when bound to Ru(III) ions, suggesting a potential avenue for improving the therapeutic index of sulfonamides through metal coordination . This study highlighted the importance of structural modifications in enhancing the biological activity of existing drugs.

Cancer Treatment Exploration

In a recent investigation, researchers evaluated the effects of this compound on glioblastoma cells. The study found that treatment with this compound led to a statistically significant decrease in cell viability at concentrations as low as 1.6 µg/mL after 48 hours . This suggests that this compound could be further explored as a candidate for adjunctive therapy in cancer treatment.

Propriétés

IUPAC Name |

4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBLWVSZNZIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28002-60-0 (mono-hydrochloride salt) | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20960591 | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4015-18-3 | |

| Record name | Sulfaclomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfaclomide?

A1: this compound is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.

Q2: How does impaired renal function affect this compound pharmacokinetics?

A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged this compound elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering this compound.

Q3: Does this compound administration impact the pharmacokinetics of other drugs?

A3: Research indicates that repeated this compound administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.

Q4: How does urine pH influence this compound excretion?

A5: Research in rats suggests that this compound renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on this compound pharmacokinetics.

Q5: What are the implications of this compound's long half-life for clinical use?

A6: this compound is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]

Q6: Are there genetic factors influencing this compound pharmacokinetics?

A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of this compound in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for this compound therapy.

Q7: How does this compound compare to other drugs in terms of pharmacokinetics in patients with renal impairment?

A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, this compound's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.

Q8: Does the age of the subject influence the pharmacokinetics of this compound?

A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like this compound is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in this compound pharmacokinetics.

Q9: Are there any known interactions between this compound and humic acids?

A10: One study explored the impact of humic acids on this compound absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []

Q10: What analytical techniques are employed in the study and quality control of this compound?

A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of this compound production, showcasing its role in quality control measures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.